NF-κB Pathway Inhibition: Plumericin vs. Inactive Iridoid Glycosides
Plumericin is a potent inhibitor of NF-κB-mediated transactivation, with an IC50 of 1 μM in a luciferase reporter gene assay [1]. This activity is not a general property of the iridoid class. In a comparative bioactivity-directed fractionation study of Plumeria rubra constituents, plumericin demonstrated clear biological activity, whereas the structurally related glycosidic isolates plumieride, 13-O-coumaroylplumieride, and protoplumericine A were completely inactive across all test systems, including cytotoxicity and antibacterial assays [2].
| Evidence Dimension | NF-κB-mediated luciferase reporter gene transactivation inhibition |
|---|---|
| Target Compound Data | IC50 = 1 μM |
| Comparator Or Baseline | Plumieride, 13-O-coumaroylplumieride, and protoplumericine A (structurally related iridoids) |
| Quantified Difference | Plumericin: Potent NF-κB inhibitor; Comparators: Inactive in all test systems |
| Conditions | TNF-α-stimulated HEK293 cells transfected with NF-κB luciferase reporter construct; Plumeria rubra heartwood extract bioactivity-directed fractionation |
Why This Matters
This direct comparator data ensures that procurement of plumericin, rather than a cheaper or more readily available iridoid analog, is essential for studies targeting the NF-κB pathway.
- [1] Fakhrudin N, Waltenberger B, Cabaravdic M, Atanasov AG, Malainer C, Schachner D, Heiss EH, Liu R, Noha SM, Grzywacz AM, Mihaly-Bison J, Awad EM, Schuster D, Breuss JM, Rollinger JM, Bochkov V, Stuppner H, Dirsch VM. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo. Br J Pharmacol. 2014 Apr;171(7):1676-86. View Source
- [2] Hamburger MO, Cordell GA, Ruangrungsi N. Traditional medicinal plants of Thailand. XVII. Biologically active constituents of Plumeria rubra. J Ethnopharmacol. 1991 Jul;33(3):289-92. View Source
